molecular formula C7H10IN5 B12368508 3-Ethyladenine-d5 (hydroiodide)

3-Ethyladenine-d5 (hydroiodide)

Cat. No.: B12368508
M. Wt: 296.12 g/mol
InChI Key: AYKDNIUCEMWZBY-LUIAAVAXSA-N
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Description

3-Ethyladenine-d5 (hydroiodide) (CAS: 147028-85-1) is a deuterium-labeled derivative of 3-ethyladenine, a purine analog. Its molecular formula is C₇H₄D₅N₅, with a molecular weight of 168.21 g/mol . The compound is structurally characterized by an ethyl group substituted at the N3 position of adenine, with five deuterium atoms replacing hydrogen in the ethyl moiety.

Properties

Molecular Formula

C7H10IN5

Molecular Weight

296.12 g/mol

IUPAC Name

3-(1,1,2,2,2-pentadeuterioethyl)-7H-purin-6-imine;hydroiodide

InChI

InChI=1S/C7H9N5.HI/c1-2-12-4-11-6(8)5-7(12)10-3-9-5;/h3-4,8H,2H2,1H3,(H,9,10);1H/i1D3,2D2;

InChI Key

AYKDNIUCEMWZBY-LUIAAVAXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1C=NC(=N)C2=C1N=CN2.I

Canonical SMILES

CCN1C=NC(=N)C2=C1N=CN2.I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyladenine-d5 (hydroiodide) typically involves the deuteration of 3-Ethyladenine. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of 3-Ethyladenine-d5 (hydroiodide) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is then purified and crystallized to obtain the hydroiodide form .

Chemical Reactions Analysis

Types of Reactions

3-Ethyladenine-d5 (hydroiodide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethyladenine-d5 (hydroiodide) is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Ethyladenine-d5 (hydroiodide) involves its incorporation into nucleic acids, where it can act as a tracer. The deuterium atoms in the compound allow for precise tracking and quantification in various biological and chemical processes. This helps in understanding the molecular targets and pathways involved in the metabolism and action of nucleic acids .

Comparison with Similar Compounds

Key Properties:

  • Appearance : White solid
  • Solubility: Slightly soluble in methanol
  • Storage : Requires storage at -20°C to maintain stability .
  • Applications : Primarily used in organic synthesis and as an internal standard in mass spectrometry (MS) for quantitative analysis of adenine derivatives .

Comparison with Similar Compounds

To contextualize 3-Ethyladenine-d5 (hydroiodide), we compare it with structurally or functionally related compounds, focusing on isotopic labeling, molecular properties, and applications.

Deuterated Purine and Pyrimidine Derivatives

Deuterated analogs of nucleic acid bases are critical in MS-based metabolomics. Below is a comparison with select deuterated compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
3-Ethyladenine-d5 C₇H₄D₅N₅ 168.21 147028-85-1 Organic synthesis, MS standards
5-Hydroxyindoleacetic acid-d5 C₁₀H₅D₅NO₃ 215.25 N/A HPLC analysis of cannabinoids
L-Alanine-d5 C₃H₂D₅NO₂ 94.12 N/A Amino acid metabolism studies
EDDP-D3 (perchlorate) C₂₀H₂₁D₃N⁺·ClO₄⁻ 380.89 N/A Forensic toxicology standards

Key Observations :

  • Isotopic Labeling : 3-Ethyladenine-d5 incorporates deuterium in the ethyl group, whereas compounds like EDDP-D3 label aromatic or methyl groups. This affects fragmentation patterns in MS .
  • Applications: Unlike 5-hydroxyindoleacetic acid-d5 (used in cannabinoid analysis), 3-Ethyladenine-d5 is tailored for purine-related studies .

Hydroiodide Salts in Organic Chemistry

Hydroiodide salts enhance solubility and stability for polar compounds. Examples include:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Applications
3-Ethyladenine-d5 (hydroiodide) C₇H₄D₅N₅·HI 296.09* 147028-85-1 Synthesis of labeled nucleosides
S-Methyl-2-pyridylthioimidate hydroiodide C₇H₉IN₂S 280.13 96898-29-2 Organic dye synthesis
Penethamate Hydroiodide C₁₆H₂₃IN₂O₄S 430.24 808-71-9 Antibiotic research

Key Observations :

  • Solubility: Hydroiodide salts like 3-Ethyladenine-d5 and S-Methyl-2-pyridylthioimidate exhibit improved solubility in polar solvents compared to non-salt forms .
  • Stability : Hydroiodide derivatives generally require low-temperature storage (e.g., -20°C), though stability data for 3-Ethyladenine-d5 remains unspecified .

Research Findings and Data Gaps

Analytical Performance

  • MS Sensitivity: Deuterated adenine derivatives like 3-Ethyladenine-d5 reduce background noise in MS by minimizing hydrogen/deuterium exchange interference .
  • Chromatographic Behavior: Compared to non-deuterated 3-ethyladenine, the deuterated form shows a slight retention time shift in reverse-phase HPLC, aiding peak identification .

Limitations and Data Gaps

  • Stability Data: No stability studies are reported for 3-Ethyladenine-d5, unlike EDDP-D3, which has documented shelf-life under refrigeration .
  • Solubility Profile: Full solubility data in solvents beyond methanol (e.g., DMSO, water) are lacking, limiting its utility in diverse reaction conditions .

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